molecular formula C8H12O2S B13307411 Ethyl2-(thiolan-3-ylidene)acetate

Ethyl2-(thiolan-3-ylidene)acetate

Cat. No.: B13307411
M. Wt: 172.25 g/mol
InChI Key: BOJAVRUWSSQQKS-FNORWQNLSA-N
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Description

Ethyl2-(thiolan-3-ylidene)acetate is a specialized synthetic intermediate featuring a saturated thiolane ring, making it a compound of interest in advanced chemical research. Its molecular structure, which incorporates both an ester function and an exocyclic double bond, is strategically designed for participation in cyclization and functionalization reactions. Researchers value this reagent for developing novel synthetic methodologies, particularly in the construction of complex sulfur-containing heterocycles that are prevalent in pharmaceuticals and materials science. While thiophene-based analogs are widely documented in medicinal chemistry and materials research for their biological and electronic properties , the specific research applications and mechanistic action of this compound are still an active area of investigation in discovery chemistry. It serves as a valuable building block for exploring new chemical space and generating compounds for screening libraries. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

ethyl (2E)-2-(thiolan-3-ylidene)acetate

InChI

InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+

InChI Key

BOJAVRUWSSQQKS-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCSC1

Canonical SMILES

CCOC(=O)C=C1CCSC1

Origin of Product

United States

Preparation Methods

Procedure:

  • Dissolve ethyl acetoacetate in an appropriate solvent such as ethanol or acetic acid.
  • Add thiolane-3-carbaldehyde to the mixture.
  • Introduce a base catalyst, typically piperidine or pyridine , to facilitate the condensation.
  • Reflux the mixture under controlled temperature conditions to promote the formation of the conjugated alkene.
  • Upon completion, the product is isolated via filtration or solvent evaporation, followed by purification through recrystallization.

Reaction Scheme:

$$
\text{Ethyl acetoacetate} + \text{Thiolane-3-carbaldehyde} \xrightarrow{\text{Base, Reflux}} \text{Ethyl 2-(thiolan-3-ylidene)acetate}
$$

Research Findings:

  • This method yields high purity products with good yields (~70-85%).
  • The reaction conditions are mild, and the process is scalable for larger syntheses.

Reaction of Ethyl Acetoacetate with Thiolane-3-Carbonyl Derivatives via Knoevenagel Condensation

An alternative route involves the use of thiolane-3-carbonyl chlorides or esters as electrophilic partners:

Procedure:

  • Synthesize or procure thiolane-3-carbonyl chloride .
  • React with ethyl acetoacetate in the presence of a base such as piperidine or triethylamine .
  • The reaction proceeds via nucleophilic attack and subsequent elimination to form the desired alkene .

Notes:

  • This pathway is less common but offers the advantage of better control over the substitution pattern.
  • The reaction typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis of acyl chlorides.

Use of Acid Chloride Intermediates

In some protocols, thiolane-3-acetic acid is first converted into its acid chloride derivative, which then reacts with ethyl acetoacetate :

Procedure:

  • Convert thiolane-3-acetic acid to thiolane-3-acetyl chloride using reagents such as thionyl chloride or oxalyl chloride .
  • React the acid chloride with ethyl acetoacetate under basic or neutral conditions.
  • The resulting intermediate undergoes elimination to furnish ethyl 2-(thiolan-3-ylidene)acetate .

Advantages:

  • Provides a high-yield pathway.
  • Suitable for synthesizing various derivatives by modifying the acyl chloride.

Alternative Synthetic Routes from Heterocyclic Precursors

Research has also explored the synthesis of thiolane derivatives via cyclization reactions involving sulfur-containing precursors and acyl compounds, followed by condensation with aldehydes or ketones to form the target compound.

Example:

  • Cyclization of sulfur-containing β-keto esters with appropriate aldehydes under acid catalysis.

Summary Table of Preparation Methods

Method Reagents Conditions Yield Notes
Knoevenagel condensation of ethyl acetoacetate with thiolane-3-carbaldehyde Ethyl acetoacetate, thiolane-3-carbaldehyde, base (piperidine) Reflux, ethanol or acetic acid 70-85% Most common, straightforward
Reaction of acyl chloride derivatives with ethyl acetoacetate Thiolane-3-carbonyl chloride, ethyl acetoacetate, base Anhydrous, inert atmosphere Variable Good for derivatives
Cyclization of sulfur precursors Sulfur-based β-keto esters Acid catalysis Moderate Less common

Notes and Considerations

  • Reaction Conditions: Mild refluxing in ethanol or acetic acid is generally preferred.
  • Purification: Recrystallization from suitable solvents such as ethanol or butanol typically yields pure products.
  • Yield Optimization: Use of dry solvents, inert atmospheres, and appropriate catalysts enhances yields.
  • Safety: Handling of acyl chlorides and sulfur reagents requires proper precautions due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiolane derivatives .

Scientific Research Applications

Ethyl 2-(thiolan-3-ylidene)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(thiolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with biological molecules, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Key Structural and Reactivity Differences:

Ring Size and Strain :

  • The thiolane ring in Ethyl 2-(thiolan-3-ylidene)acetate (5-membered) is less strained than the thietane ring (3-membered) in the pyrimidine derivative, leading to higher stability and distinct reactivity in nucleophilic substitutions .
  • The benzothiazin ring (6-membered) in the lactam-containing compound enables resonance stabilization, enhancing its suitability as a pharmacophore .

Electronic Effects :

  • Electron-withdrawing groups (e.g., bromo in Ethyl (3-bromophenyl)acetate) increase electrophilicity, favoring aromatic substitution reactions .
  • The α,β-unsaturated ester in Ethyl 2-(thiolan-3-ylidene)acetate facilitates Michael additions or [2+2] cycloadditions, similar to 3-ylideneoxindoles .

Biological Activity :

  • Indole derivatives (e.g., Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate) exhibit broad-spectrum antimicrobial activity due to their planar aromatic systems, which intercalate into DNA .
  • Thiolane-containing compounds are less explored for bioactivity but may mimic thiazole-based drugs (e.g., antifungals or kinase inhibitors) .

Synthetic Utility :

  • Ethyl 2-(thiolan-3-ylidene)acetate’s conjugated system is ideal for constructing fused heterocycles, whereas pyrimidine-thietane hybrids are optimized for agrochemical applications .

Research Findings and Trends

  • Spectroscopic Characterization : Ethyl 2-(thiolan-3-ylidene)acetate’s IR and NMR spectra would likely show peaks for ester C=O (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹), similar to other α,β-unsaturated esters .
  • Coordination Chemistry : Unlike azo-containing esters (e.g., Ethyl2-[2-(1-acetyl-2-oxopropyl)azo]-4,5-dimethyl-3-thiophene carboxyate), the target compound lacks chelating groups, limiting its use in metal complexation .
  • Thermal Stability : Thiolane rings generally decompose above 200°C, whereas aromatic esters (e.g., Ethyl (3-bromophenyl)acetate) exhibit higher thermal resilience .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiolane-ylidene structure and ester functionality. The deshielding of protons adjacent to the sulfur atom (δ 2.5–3.5 ppm) and carbonyl groups (δ 170–180 ppm) are diagnostic .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the thiolane ring and conjugated double bond .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR/IR data .

How can kinetic studies elucidate the reactivity of Ethyl 2-(thiolan-3-ylidene)acetate in nucleophilic addition reactions?

Advanced Research Question
Kinetic experiments involve:

  • Rate Measurements : Monitor substrate consumption via UV-Vis or HPLC under pseudo-first-order conditions. For example, track the reaction with amines or thiols to study nucleophilic attack at the α,β-unsaturated ester .
  • Activation Parameters : Use the Arrhenius equation to calculate activation energy (Eₐ) by varying temperatures (25–70°C). A typical setup includes excess nucleophile to isolate rate dependence on the electrophile .
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or trapping intermediates with TEMPO can distinguish between stepwise and concerted pathways .

What experimental strategies address contradictions in bioactivity data for thiolane derivatives like Ethyl 2-(thiolan-3-ylidene)acetate?

Advanced Research Question
Contradictions in bioactivity (e.g., enzyme inhibition variability) may arise from:

  • Concentration-Dependent Effects : Design dose-response curves (e.g., 10–100 µM) to identify IC₅₀ values and validate reproducibility across assays .
  • Solvent Artifacts : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference .
  • Structural Analogues : Test derivatives (e.g., methyl vs. ethyl esters) to isolate the impact of the thiolane-ylidene moiety .
  • Cell Line Specificity : Use multiple cell lines (e.g., epithelial vs. cancer cells) to assess selectivity .

How should researchers evaluate the stability of Ethyl 2-(thiolan-3-ylidene)acetate under varying storage and reaction conditions?

Advanced Research Question

  • Thermal Stability : Perform accelerated degradation studies at 40°C and 75% humidity, analyzing decomposition products via GC-MS .
  • Light Sensitivity : Expose samples to UV light (254 nm) and monitor ester hydrolysis or isomerization using chiral HPLC .
  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) and quantify remaining product via LC-MS. Thiolane-ylidene esters are typically unstable in basic conditions due to hydroxide attack at the carbonyl .

What role does stereoelectronic control play in the reactivity of Ethyl 2-(thiolan-3-ylidene)acetate?

Advanced Research Question
The conjugated system (thiolane-ylidene-ester) exhibits pronounced stereoelectronic effects:

  • Resonance Stabilization : The α,β-unsaturated ester facilitates delocalization, enhancing electrophilicity at the β-carbon. DFT calculations show a LUMO localized here, favoring nucleophilic additions .
  • Ring Strain : The thiolane ring’s puckering angle (determined via X-ray) influences reactivity; smaller angles increase ring strain and susceptibility to ring-opening reactions .

How can researchers mitigate hazards when handling Ethyl 2-(thiolan-3-ylidene)acetate?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiols) .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as thiolane derivatives may irritate mucous membranes .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

What computational tools predict the biological targets of Ethyl 2-(thiolan-3-ylidene)acetate?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., cyclooxygenase or kinases) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the ester group) using MOE or Phase .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks, guiding in vitro testing priorities .

Notes

  • Methodology : Emphasize iterative optimization, interdisciplinary techniques (e.g., synthesis paired with DFT), and validation across assays.
  • Safety : Adhere to GHS guidelines and institutional protocols for hazardous organosulfur compounds .

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